4-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S2/c1-4-32-19-9-12-21-22(14-19)33-24(26-21)28(16-17-6-5-13-25-15-17)23(29)18-7-10-20(11-8-18)34(30,31)27(2)3/h5-15H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXLPBAWOQKQEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with several functional groups, including a dimethylsulfamoyl group, an ethoxy-substituted benzo[d]thiazole, and a pyridinylmethyl moiety. Its molecular formula is with a molecular weight of approximately 366.46 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets , such as enzymes and receptors involved in various cellular pathways. The presence of the sulfamoyl group enhances solubility and bioavailability, potentially increasing its efficacy in therapeutic applications.
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this molecule have shown promising results against A549 (lung cancer) and SW480 (colorectal cancer) cell lines, suggesting that the compound may possess similar anticancer properties .
Antimicrobial Properties
Research indicates that compounds containing the benzothiazole moiety often exhibit antimicrobial activity. The specific interactions with microbial cell membranes or metabolic pathways could be responsible for this effect. Further studies are needed to evaluate the antimicrobial spectrum of this compound.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. The dimethylsulfamoyl group may play a role in modulating inflammatory pathways, although detailed mechanisms remain to be elucidated.
Case Studies
Research Findings
- Synthesis and Characterization : The synthesis of the compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure.
- Biological Evaluation : In vitro assays reveal that the compound has a notable effect on cell viability across different cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
- Structure-Activity Relationship (SAR) : Variations in substituents on the benzothiazole ring significantly affect biological activity, highlighting the importance of structural modifications for enhancing efficacy.
Comparison with Similar Compounds
Substituent Effects on the Benzamide Core
- Compound 50 (N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide): Shares the dimethylsulfamoyl-benzamide core but lacks the pyridin-3-ylmethyl group.
- 2D216 (N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide): Replaces dimethylsulfamoyl with a piperidinylsulfonyl group, introducing basicity and altering steric interactions. The 2,5-dimethylphenyl group may hinder rotational freedom, affecting binding kinetics .
Benzothiazole/Thiazole Ring Modifications
- The 4-methylpiperazine on the benzamide enhances solubility but may increase off-target interactions compared to the dimethylsulfamoyl group .
- 4i (3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide): Incorporates a chlorinated benzamide and a pyridinyl-thiazole system.
Sulfonamide and Sulfamoyl Variants
- Compound 17 (4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide): Diethylsulfamoyl increases steric bulk compared to dimethylsulfamoyl, possibly reducing membrane permeability. The nitro group on the thiazole ring introduces strong electron-withdrawing effects, altering electronic distribution .
Activity and Selectivity
- ZAC Antagonists : N-(Thiazol-2-yl)-benzamide analogs (e.g., 2b , 4c , 5a ) show that ortho-substituents (e.g., methyl, fluorine) on the benzamide enhance activity, while para-substituents (e.g., dimethylsulfamoyl) may reduce binding affinity. The target compound’s ethoxy group on benzothiazole could mitigate this effect by improving hydrophobic interactions .
- Anti-inflammatory and Enzyme Inhibition: Compounds like 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) demonstrate that bulky substituents on the thiazole ring enhance enzyme inhibition but may compromise bioavailability .
Data Table: Key Comparative Properties
Q & A
Q. Basic Research Focus :
- Binding assays : Use surface plasmon resonance (SPR) to measure dissociation constants () against putative targets (e.g., kinases or GPCRs). Immobilize the target protein on a CM5 chip and monitor binding at varying compound concentrations (1 nM–10 µM) .
- Cellular assays : Assess cytotoxicity (MTT assay) and target modulation (western blot for downstream phosphoproteins) in cancer cell lines (e.g., HeLa or MCF-7) at 1–50 µM doses .
Q. Advanced Research Focus :
- Mechanistic contradictions : If cellular activity (e.g., IC = 5 µM) conflicts with SPR data ( = 200 nM), investigate off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) or metabolite stability studies (e.g., hepatic microsome incubation with LC-MS analysis) .
What strategies are effective for analyzing structure-activity relationships (SAR) of analogs with modified sulfamoyl or benzothiazole groups?
Q. Basic Research Focus :
- Core modifications : Synthesize analogs with methyl, ethyl, or isopropyl substitutions on the dimethylsulfamoyl group. Compare IC values in enzyme inhibition assays to assess steric/electronic effects .
- Heterocyclic replacements : Replace the 6-ethoxybenzothiazole with 6-methoxy or 6-bromo derivatives. Use molecular docking (AutoDock Vina) to correlate activity with binding pocket occupancy .
Q. Advanced Research Focus :
- Data-driven SAR : Apply machine learning (e.g., random forest models) to predict bioactivity from descriptors like LogP, topological polar surface area, and H-bond donors. Train models on datasets of 50+ analogs with measured IC values .
How should researchers address discrepancies in solubility and bioavailability predictions for this compound?
Q. Basic Research Focus :
- Physicochemical profiling : Measure solubility in PBS (pH 7.4) and logD (octanol/water) via shake-flask method. If solubility <10 µg/mL, consider prodrug strategies (e.g., esterification of the sulfamoyl group) .
Q. Advanced Research Focus :
- In silico vs. experimental mismatch : If predicted bioavailability (SwissADME) conflicts with in vivo PK data (e.g., low oral AUC), conduct permeability assays (Caco-2 monolayers) to identify efflux transporter involvement (e.g., P-gp inhibition with verapamil) .
What are best practices for stability studies under physiological conditions?
Q. Basic Research Focus :
- Forced degradation : Incubate the compound in simulated gastric fluid (pH 1.2, pepsin) and intestinal fluid (pH 6.8, pancreatin) at 37°C. Monitor degradation via UPLC-PDA at 0, 6, 12, and 24 hours .
Q. Advanced Research Focus :
- Metabolite identification : Use high-resolution LC-MS/MS (Q-TOF) to detect phase I/II metabolites in liver microsomes. For unstable metabolites (e.g., hydroxylamine intermediates), employ trapping agents like glutathione .
How can computational modeling guide the optimization of target selectivity?
Q. Advanced Research Focus :
- Molecular dynamics simulations : Simulate binding to off-target proteins (e.g., hERG channel) using GROMACS. Identify key residues (e.g., Tyr652) contributing to undesired interactions and design analogs with reduced affinity .
What analytical techniques are critical for characterizing polymorphic forms?
Q. Basic Research Focus :
- XRPD : Compare diffraction patterns of recrystallized batches (methanol vs. ethanol) to identify dominant polymorphs .
- DSC : Detect melting point variations (>5°C) indicative of different crystalline forms .
Q. Advanced Research Focus :
- Synchrotron studies : Resolve subtle structural differences (e.g., hydrogen-bonding networks) using high-energy X-rays (λ = 0.7 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
